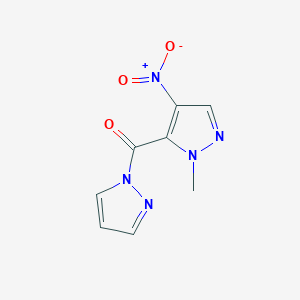![molecular formula C20H16I2N2O3S B11100883 N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11100883.png)
N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide is a complex organic compound characterized by the presence of iodine atoms and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the iodination of aniline derivatives followed by sulfonation and subsequent amidation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide involves its interaction with specific molecular targets. The iodine atoms and sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)maleimide
- N-(4-iodophenyl)-4-methylbenzylamine
- 4’-(4-iodophenylsulfamoyl)acetanilide
Uniqueness
N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide stands out due to its unique combination of iodine atoms and a sulfamoyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16I2N2O3S |
|---|---|
Molecular Weight |
618.2 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H16I2N2O3S/c1-13-2-3-14(20(25)23-17-8-4-15(21)5-9-17)12-19(13)28(26,27)24-18-10-6-16(22)7-11-18/h2-12,24H,1H3,(H,23,25) |
InChI Key |
XIZJMKQAGJBTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2,6-dinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B11100804.png)
![4-chloro-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-3,5-dimethyl-6-nitrophenol](/img/structure/B11100806.png)
![methyl 4-[(E)-(6,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B11100810.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11100811.png)
![N-(2,5-dimethylphenyl)-2-(2-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B11100813.png)
![3-(5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11100818.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11100839.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11100843.png)

![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11100852.png)
![2-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11100858.png)

![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11100880.png)
